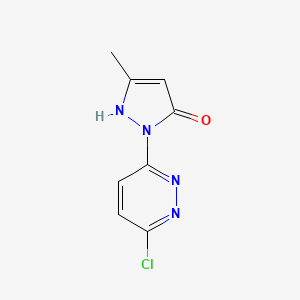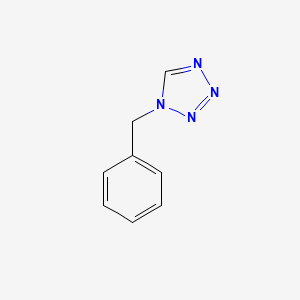
1-benzyl-1H-tetrazole
Übersicht
Beschreibung
1-Benzyl-1H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a benzyl group. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications. The benzyl group attached to the tetrazole ring enhances its stability and reactivity, making this compound a compound of interest in multiple research fields.
Wirkmechanismus
Target of Action
1-Benzyl-1H-tetrazole is a synthetic organic heterocyclic compound Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .
Mode of Action
It’s known that tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .
Biochemical Pathways
Tetrazoles, including this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with biochemical pathways where carboxylic acids play a role.
Pharmacokinetics
Tetrazoles are known to be resistant to many biological metabolic degradation pathways , suggesting that this compound may have good bioavailability.
Result of Action
Tetrazoles and their derivatives are known to play a very important role in medicinal and pharmaceutical applications , suggesting that they may have significant biological effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known that tetrazoles decompose and emit toxic nitrogen fumes when heated . They also react vigorously when exposed to shock, fire, and heat on friction . These properties suggest that the action, efficacy, and stability of this compound can be significantly influenced by environmental conditions such as temperature and physical stress.
Biochemische Analyse
Biochemical Properties
The tetrazole motif, including 1-Benzyl-1H-tetrazole, has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . The tetrazole ring is considered a biomimic of the carboxylic acid functional group
Molecular Mechanism
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group
Temporal Effects in Laboratory Settings
The crystal structure of this compound has been studied, providing insights into its geometry and intermolecular interactions .
Metabolic Pathways
Tetrazoles, including this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids
Vorbereitungsmethoden
1-Benzyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of benzyl azide with sodium azide in the presence of a suitable catalyst. Another method includes the cycloaddition of benzyl cyanide with sodium azide under acidic conditions. Industrial production often employs these methods due to their efficiency and high yield.
-
Benzyl Azide Route
Reactants: Benzyl azide, sodium azide
Catalyst: Zinc salts or other suitable catalysts
Conditions: Reflux in an appropriate solvent such as dimethylformamide (DMF)
-
Benzyl Cyanide Route
Reactants: Benzyl cyanide, sodium azide
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Analyse Chemischer Reaktionen
1-Benzyl-1H-tetrazole undergoes various chemical reactions, including:
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate
Conditions: Aqueous or organic solvents, often at elevated temperatures
Products: Oxidized derivatives of this compound
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, typically at room temperature or slightly elevated temperatures
Products: Reduced forms of this compound
-
Substitution
Reagents: Halogenating agents, alkylating agents
Conditions: Organic solvents, often under reflux
Products: Substituted derivatives of this compound
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-tetrazole has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in click chemistry reactions due to its ability to form stable triazole rings.
-
Biology
- Acts as a ligand in coordination chemistry, forming complexes with various metal ions.
- Utilized in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine
- Investigated for its potential as an antimicrobial and antifungal agent.
- Explored for its role in developing new pharmaceuticals, particularly in the design of enzyme inhibitors.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and reagents for industrial processes.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-tetrazole can be compared with other tetrazole derivatives, such as:
-
1-Phenyl-1H-tetrazole
- Similar structure but with a phenyl group instead of a benzyl group.
- Exhibits different reactivity and stability due to the aromatic nature of the phenyl group.
-
5-Substituted Tetrazoles
- Compounds with various substituents at the 5-position of the tetrazole ring.
- Show diverse chemical properties and applications depending on the nature of the substituent.
-
1-Methyl-1H-tetrazole
- Contains a methyl group instead of a benzyl group.
- Less bulky and exhibits different solubility and reactivity profiles.
This compound stands out due to the presence of the benzyl group, which provides unique steric and electronic properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-benzyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-4-8(5-3-1)6-12-7-9-10-11-12/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBHAXPSOCMLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396894 | |
| Record name | 1-benzyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-50-7 | |
| Record name | 1-benzyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does varying the metal counterion impact the reactivity of 5-metallo-1-benzyl-1H-tetrazoles?
A2: Studies demonstrate that using potassium or magnesium instead of lithium as the counterion significantly improves the stability of the tetrazole carbanion []. This modification allows reactions to occur at higher temperatures (-30°C to -20°C) compared to lithium-derived reagents (-78°C to -98°C), making them more practical for synthetic applications [].
Q2: Beyond its use as a reagent, what other interesting structural features does 1-benzyl-1H-tetrazole exhibit?
A3: The crystal structure of this compound reveals intriguing packing arrangements driven by weak intermolecular hydrogen bonds (CH⋯N and CH⋯C) []. Instead of the expected π⋯π interactions, the molecule forms segregated layers of phenyl and tetrazole rings, with each tetrazole ring coordinating with six others in an S-shaped pattern [].
Q3: How do computational chemistry approaches contribute to understanding this compound?
A4: Crystal structure prediction (CSP) methods successfully predicted the unusual packing of this compound [, ]. This achievement underscores the capability of ab initio-based methods to accurately model the intra- and intermolecular interactions arising from the tetrazole group's lone pairs and π electron density []. Furthermore, computational studies enable the exploration of conformational flexibility in molecules like this compound, linking it to crystal packing and potential polymorphism [].
Q4: Can you elaborate on the role of this compound in gold chemistry?
A5: this compound acts as a versatile precursor for synthesizing various gold complexes []. For instance, lithiation followed by transmetallation with gold precursors leads to the formation of both cationic and neutral gold(I) carbene complexes []. Additionally, reacting [Au(N3)PPh3] with isocyanides in the presence of this compound yields neutral tetrazolyl(phosphine) gold(I) complexes []. These findings highlight the utility of this compound in accessing diverse gold species with potential applications in catalysis and materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



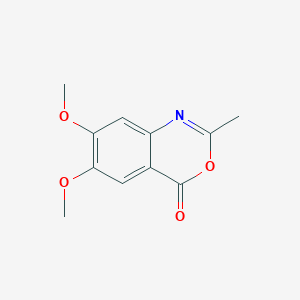
![N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline](/img/structure/B3032924.png)
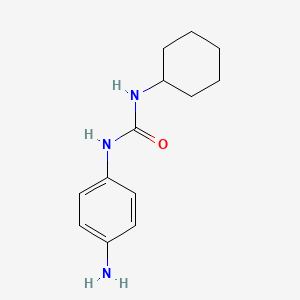


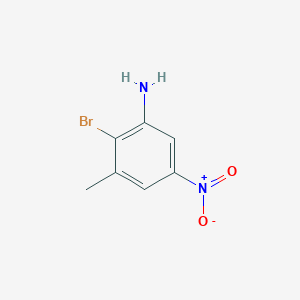
![[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B3032933.png)
![3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3032934.png)
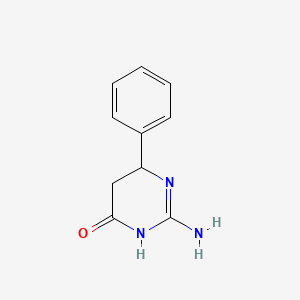

acetic acid](/img/structure/B3032939.png)
![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt](/img/structure/B3032940.png)
